4-{[Bis(2-hydroxyethyl)amino]sulfonyl}
Description
4-{[Bis(2-hydroxyethyl)amino]sulfonyl} is a sulfonamide derivative characterized by a central sulfonyl group (-SO₂-) linked to a bis(2-hydroxyethyl)amino moiety. This structure confers unique physicochemical properties, including high hydrophilicity due to the two hydroxyl (-OH) groups and the sulfonyl group’s polarity. The compound is hypothesized to interact with biological systems via hydrogen bonding and polar interactions, making it a candidate for applications in agrochemicals, pharmaceuticals, or materials science. However, its specific biological or industrial roles remain understudied compared to structurally related sulfonamides like Mefluidide .
Properties
Molecular Formula |
C11H15NO6S |
|---|---|
Molecular Weight |
289.302 |
IUPAC Name |
4-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C11H15NO6S/c13-7-5-12(6-8-14)19(17,18)10-3-1-9(2-4-10)11(15)16/h1-4,13-14H,5-8H2,(H,15,16) |
InChI Key |
YUOWJTOMCDQVCH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)N(CCO)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound | Core Functional Group(s) | Key Substituents | Hydrophilicity (Predicted) |
|---|---|---|---|
| 4-{[Bis(2-hydroxyethyl)amino]sulfonyl} | Sulfonyl (-SO₂-), amino (-NH-) | Bis(2-hydroxyethyl) | High (due to -OH groups) |
| Mefluidide | Sulfonyl (-SO₂-), trifluoromethyl (-CF₃) | Trifluoromethyl, methyl, acetamide | Moderate |
| Sulfamethoxazole | Sulfonyl (-SO₂-), amino (-NH-) | 5-Methylisoxazole | Moderate |
Key Observations :
- Hydrophilicity: The bis(2-hydroxyethyl) groups in 4-{[Bis(2-hydroxyethyl)amino]sulfonyl} enhance water solubility compared to Mefluidide’s trifluoromethyl group, which is hydrophobic. This may influence environmental mobility or absorption in biological systems.
- In contrast, the hydroxyethyl groups in 4-{[Bis(2-hydroxyethyl)amino]sulfonyl} are electron-donating, which might reduce chemical stability .
Environmental and Metabolic Behavior
- Mefluidide : The trifluoromethyl group contributes to environmental persistence and bioaccumulation risks. Its stability under acidic conditions aligns with its use in acid rain protection .
- 4-{[Bis(2-hydroxyethyl)amino]sulfonyl}: Predicted to degrade faster due to hydroxyl groups, reducing persistence. However, hydroxyethyl moieties may increase soil mobility, posing runoff risks.
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